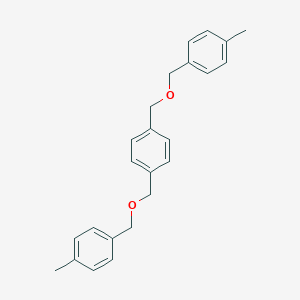

alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene

Description

Properties

IUPAC Name |

1,4-bis[(4-methylphenyl)methoxymethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O2/c1-19-3-7-21(8-4-19)15-25-17-23-11-13-24(14-12-23)18-26-16-22-9-5-20(2)6-10-22/h3-14H,15-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMQICMKIDWWAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COCC2=CC=C(C=C2)COCC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616644 | |

| Record name | 1,1'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(4-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136861-46-6 | |

| Record name | 1,1'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(4-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene

This guide provides a comprehensive overview of the synthesis and characterization of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene, a molecule of interest in materials science and organic synthesis. The content is structured to provide not only procedural details but also the underlying scientific principles, catering to researchers, scientists, and professionals in drug development.

Introduction

alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene belongs to the class of ethers and is noted for its rigid aromatic core and flexible benzyl ether linkages. This structural motif imparts specific physical and chemical properties that make it a valuable building block in the synthesis of larger molecular architectures, such as macrocycles and polymers.[1] Its synthesis is a prime example of the Williamson ether synthesis, a cornerstone of organic chemistry.[2][3] The characterization of this compound relies on a suite of standard analytical techniques to confirm its structure and purity.

Synthesis of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene

The primary synthetic route to alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.[4] In this specific application, the dianion of p-xylene glycol reacts with 4-methylbenzyl halide.

Reaction Mechanism and Rationale

The Williamson ether synthesis proceeds via an SN2 mechanism.[3] The choice of reagents and reaction conditions is critical for maximizing the yield and purity of the desired product.

-

Starting Materials: The synthesis commences with α,α'-dichloro-p-xylene or α,α'-dibromo-p-xylene and 4-methylbenzyl alcohol.

-

Base and Solvent: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide, is used to deprotonate the hydroxyl groups of 4-methylbenzyl alcohol, forming the corresponding alkoxide. The reaction is typically carried out in an anhydrous aprotic polar solvent, like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate the SN2 reaction and enhance the reaction rate.[2][5]

Visualizing the Synthesis

The reaction pathway can be illustrated as follows:

Caption: Williamson ether synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a detailed methodology for the synthesis of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene.

| Step | Procedure | Rationale |

| 1 | To a solution of 4-methylbenzyl alcohol (2.2 equivalents) in anhydrous DMF, add sodium hydride (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). | The use of an ice bath controls the exothermic reaction of NaH with the alcohol. An inert atmosphere prevents the reaction of the strong base with atmospheric moisture and carbon dioxide. |

| 2 | Stir the mixture at room temperature for 1 hour. | This allows for the complete formation of the sodium 4-methylbenzyl alkoxide. |

| 3 | Add a solution of α,α'-dichloro-p-xylene (1 equivalent) in anhydrous DMF dropwise to the reaction mixture. | Dropwise addition helps to control the reaction temperature and prevent side reactions. |

| 4 | Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. | Heating provides the necessary activation energy for the SN2 reaction to proceed to completion. |

| 5 | After cooling to room temperature, quench the reaction by the slow addition of water. | This step deactivates any remaining sodium hydride and precipitates the crude product. |

| 6 | Collect the precipitate by vacuum filtration and wash with water and a cold, non-polar solvent (e.g., hexane) to remove impurities. | Washing removes inorganic salts and unreacted starting materials. |

| 7 | Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene. | Recrystallization is a purification technique that yields a crystalline solid of high purity. |

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Melting Point (°C) |

| alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | C₂₄H₂₆O₂ | 346.47 | 136861-46-6 | >98.0% (GC) | 99.0 - 102.0 |

Data sourced from commercial suppliers.[6][7]

Characterization of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene

Confirmation of the successful synthesis and purity of the target compound is achieved through a combination of spectroscopic and analytical techniques.

Characterization Workflow

Caption: A typical workflow for compound characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity. For alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene, the expected signals are:

-

A singlet for the methyl protons of the 4-methylbenzyl groups.

-

Singlets for the benzylic methylene protons (-O-CH₂- and Ar-CH₂-O-).

-

Aromatic protons will appear as a set of doublets, characteristic of para-substituted benzene rings. The chemical shifts of p-xylene protons are well-documented.[8][9][10]

-

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum should show distinct signals for the methyl, methylene, and aromatic carbons.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[11][12] Key vibrational bands for alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene include:

-

C-O-C stretch: A strong absorption band in the region of 1050-1150 cm⁻¹, characteristic of the ether linkage.

-

C-H stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are observed just below 3000 cm⁻¹.

-

C=C stretches: Aromatic ring vibrations typically give rise to several bands in the 1450-1600 cm⁻¹ region.[13][14]

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[15][16] The molecular ion peak (M⁺) should correspond to the calculated molecular weight of 346.47 g/mol .[17] Fragmentation patterns can further confirm the structure, with characteristic fragments arising from the cleavage of the benzyl ether bonds.

4. Elemental Analysis

Elemental analysis determines the percentage composition of carbon and hydrogen in the sample. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C₂₄H₂₆O₂.

Applications and Future Directions

alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene and its derivatives are of interest in the development of new materials. The rigid p-xylene core and the flexible side chains can be tailored to create molecules with specific properties for applications in areas such as:

-

Polymer Chemistry: As a monomer or cross-linking agent in the synthesis of high-performance polymers.[1] p-Xylene is a key precursor in the production of polyethylene terephthalate (PET).[18]

-

Supramolecular Chemistry: As a building block for the construction of host-guest systems and molecular containers.

-

Liquid Crystals: The rigid-flexible nature of the molecule makes it a candidate for the design of new liquid crystalline materials.

Further research into the functionalization of the aromatic rings or modification of the benzylic linkers could lead to the development of novel materials with enhanced thermal, optical, or electronic properties.

References

- Williamson Ether Synthesis.

- P-xylene - BMRB entry bmse000834.

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press.

- BIS(4-METHYLBENZYLOXY)-P-XYLENE (CAS No. 136861-46-6) SDS - Guidechem.

- Bis(4-methylbenzyloxy)-p-xylene 136861-46-6 | Tokyo Chemical Industry Co., Ltd. (JP).

- The Williamson Ether Synthesis - Master Organic Chemistry.

- CAS No. 136861-46-6, alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene - 001CHEMICAL.

- alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | 136861-46-6 | Tokyo Chemical Industry (India) Pvt. Ltd.

- Williamson Ether Synthesis | Chem-Station Int. Ed.

- alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | 136861-46-6 | TCI AMERICA.

- Quantitative Analysis of Xylene Mixtures by Fourier Transform Infrared Spectroscopy.

- Mass spectra of the xylene isomers. Left: Results obtained with phase... - ResearchGate.

- P-XYLENE(106-42-3) 1H NMR spectrum - ChemicalBook.

- Synthesis of Poly(p-xylylene) from ?,?'-Bis(alkoxy or aryloxy)-p-xylenes by Chemical Vapor Deposition Polymerization - ResearchGate.

- Unlocking p-Xylene Production: Processes & Applications - Jalon.

- NMR Spectrum of Malathion & Xylene | Thermo Fisher Scientific - US.

- C8H10 mass spectrum of 1,4-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of p-xylene image diagram doc brown's advanced organic chemistry revision notes.

- FTIR spectra of parylene N (ppx), α-dimethyl parylene (dimethyl), and... | Download Scientific Diagram - ResearchGate.

- FTIR spectra of p-xylene monomer and PPPX films. - ResearchGate.

- p-Xylene - the NIST WebBook - National Institute of Standards and Technology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. francis-press.com [francis-press.com]

- 6. 001chemical.com [001chemical.com]

- 7. alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | 136861-46-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. bmse000834 P-xylene at BMRB [bmrb.io]

- 9. P-XYLENE(106-42-3) 1H NMR [m.chemicalbook.com]

- 10. NMR Spectrum of Malathion & Xylene | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Quantitative Analysis of Xylene Mixtures by Fourier Transform Infrared Spectroscopy — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]

- 12. p-Xylene [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. C8H10 mass spectrum of 1,4-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of p-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. Page loading... [guidechem.com]

- 18. jalonzeolite.com [jalonzeolite.com]

alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene chemical structure and properties

An In-depth Technical Guide to α,α'-Bis(4-methylbenzyloxy)-p-xylene

This guide provides a comprehensive technical overview of α,α'-Bis(4-methylbenzyloxy)-p-xylene, a diether derivative of p-xylene. The information is curated for researchers, chemists, and professionals in drug development and materials science who require detailed knowledge of its chemical structure, properties, synthesis, and potential applications.

Chemical Structure and Identification

α,α'-Bis(4-methylbenzyloxy)-p-xylene is a symmetrical molecule featuring a central p-xylene core. The two benzylic methylene groups of the xylene ring are each linked via an ether bond to a 4-methylbenzyl group. This structure imparts a combination of aromatic rigidity from the phenyl rings and conformational flexibility from the ether linkages.

The formal IUPAC name for this compound is 1,4-Bis((4-methylbenzyl)oxymethyl)benzene, and it is also commonly known by its synonym, p-Xylylene Glycol Bis(4-methylbenzyl) Ether.[1]

Caption: Chemical structure of α,α'-Bis(4-methylbenzyloxy)-p-xylene.

Physicochemical Properties

This compound is typically supplied as a white to off-white crystalline solid with a purity exceeding 98% as determined by gas chromatography (GC).[1][2] A summary of its key properties is provided below.

| Property | Value | Reference(s) |

| CAS Number | 136861-46-6 | [2][3][4] |

| Molecular Formula | C₂₄H₂₆O₂ | [3][4] |

| Molecular Weight | 346.46 g/mol | [3][4] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Melting Point | 99.0 - 102.0 °C | [2] |

| Purity | >98.0% (GC) | [1][2] |

| Storage Conditions | Room temperature; recommended in a cool, dark place (<15°C) | [2] |

Synthesis and Mechanism

The most logical and widely used method for preparing diaryl ethers of this nature is the Williamson Ether Synthesis .[5][6] This reaction proceeds via an Sₙ2 bimolecular nucleophilic substitution mechanism.[5] The synthesis involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. For α,α'-Bis(4-methylbenzyloxy)-p-xylene, there are two primary synthetic routes based on this principle:

-

Route A: Reaction of the disodium salt of p-xylene-α,α'-diol with two equivalents of 4-methylbenzyl chloride.

-

Route B: Reaction of the disodium salt of 4-methylbenzyl alcohol (p-cresol) with one equivalent of α,α'-dichloro-p-xylene.

Given the higher reactivity of benzylic halides, both routes are feasible. The following diagram and protocol outline a generalized procedure based on Route B, which utilizes commercially available starting materials.

Caption: Generalized workflow for the Williamson ether synthesis.

Experimental Protocol (Generalized)

-

Step 1: Alkoxide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous tetrahydrofuran (THF). Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise with stirring. To this suspension, add a solution of 4-methylbenzyl alcohol (2.1 equivalents) in anhydrous THF dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

-

Step 2: Ether Formation: Add a solution of α,α'-dichloro-p-xylene (1.0 equivalent) in anhydrous THF to the alkoxide solution dropwise. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Step 3: Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Step 4: Purification: Filter the drying agent and remove the solvent in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Potential Applications

While specific applications for α,α'-Bis(4-methylbenzyloxy)-p-xylene are not extensively documented in peer-reviewed literature, its structure suggests significant potential as a monomer or precursor in materials science. It is a derivative of p-xylene, the foundational unit for poly(p-xylylene) (PPX) polymers, commercially known as Parylenes.[7]

Parylenes are high-performance polymers deposited via a unique chemical vapor deposition (CVD) process.[7] They are known for creating ultra-thin, conformal, and pinhole-free coatings used in demanding applications across electronics, aerospace, and medical devices.[8][9]

The subject molecule could serve as a novel monomer in a modified CVD process. The thermal cleavage of the benzylic ether bonds could potentially generate a reactive p-quinodimethane intermediate, which would then polymerize. The incorporation of the 4-methylbenzyl groups could be a strategy to modify the final polymer's properties, such as:

-

Solubility and Processability: The bulkier side groups might disrupt polymer chain packing, potentially increasing solubility and allowing for solution-based processing methods.

-

Thermal Properties: Altering the polymer backbone could change the glass transition temperature (Tg) and thermal stability.

-

Optical and Dielectric Properties: The introduction of additional aromatic moieties could tune the refractive index and dielectric constant of the resulting polymer film.

Spectroscopic Characterization (Predicted)

No publicly available spectral data (NMR, IR, MS) for this specific compound has been identified. However, based on its chemical structure, the expected spectroscopic features can be predicted.

-

¹H NMR: The proton NMR spectrum should be symmetrical. Key expected signals include:

-

A singlet for the six protons of the two methyl groups (-CH₃) on the outer benzyl rings, likely around δ 2.3-2.4 ppm.

-

A singlet for the four benzylic protons of the central xylene core (-O-CH₂-Ar), expected around δ 4.5-4.6 ppm.

-

A singlet for the four benzylic protons adjacent to the ether oxygen (-Ar-CH₂-O-), also expected around δ 4.5-4.6 ppm. Due to a similar chemical environment, these two sets of methylene protons may overlap or appear as a single peak.

-

A set of AA'BB' doublets for the eight aromatic protons on the two outer 4-methylbenzyl rings, likely in the δ 7.1-7.4 ppm region.

-

A singlet for the four aromatic protons on the central p-xylene ring, also in the δ 7.2-7.4 ppm region.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. Expected peaks include:

-

A signal for the methyl carbons (~21 ppm).

-

Signals for the methylene carbons (~70-75 ppm).

-

Multiple signals in the aromatic region (~128-140 ppm) corresponding to the substituted and unsubstituted carbons of the three phenyl rings.

-

-

IR Spectroscopy: The infrared spectrum would be characterized by:

-

C-H stretching vibrations for the aromatic rings (~3030-3100 cm⁻¹) and the aliphatic methyl and methylene groups (~2850-3000 cm⁻¹).

-

A strong, characteristic C-O-C ether stretching band, typically in the region of 1050-1150 cm⁻¹.

-

Aromatic C=C stretching peaks around 1500 and 1600 cm⁻¹.

-

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 346.46. Common fragmentation patterns would likely involve the cleavage of the benzylic C-O bonds, leading to fragments corresponding to the 4-methylbenzyl cation (m/z = 105) and the p-xylene-based fragments.

Safety and Handling

Safety data for α,α'-Bis(4-methylbenzyloxy)-p-xylene varies between suppliers. One supplier classifies the compound as not hazardous under European CLP regulations (EC No 1272/2008).[10] However, another supplier provides GHS hazard statements indicating potential health risks.[11]

As a matter of best practice, researchers should handle the compound with the more stringent precautions in mind.

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11]

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[11]

-

Disclaimer: This information is for guidance only. Users must consult the specific Safety Data Sheet (SDS) provided by their chemical supplier before handling this material.

References

-

001CHEMICAL. alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene. Available at: [Link]

-

Seongho Sigma. [TCI]α,α'-Bis(4-methylbenzyloxy)-p-xylene. Available at: [Link]

-

Cambridge University Press. Williamson Ether Synthesis. Available at: [Link]

-

Biological Magnetic Resonance Bank. p-xylene - BMRB entry bmse000834. Available at: [Link]

-

ResearchGate. Mass spectra of the xylene isomers. Available at: [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

Taylor & Francis. Williamson ether synthesis – Knowledge and References. Available at: [Link]

-

ResearchGate. Williamson ether synthesis. Available at: [Link]

-

ResearchGate. Evolution of the IR spectra of p-xylene measured under high pressure.... Available at: [Link]

-

PubChem. p-Xylene. Available at: [Link]

-

ResearchGate. Synthesis of Poly(p-xylylene) from α,α'-Bis(alkoxy or aryloxy)-p-xylenes by Chemical Vapor Deposition Polymerization. Available at: [Link]

-

NIST WebBook. p-Xylene. Available at: [Link]

-

Wikipedia. p-Xylene. Available at: [Link]

-

Doc Brown's Chemistry. C8H10 infrared spectrum of 1,4-dimethylbenzene. Available at: [Link]

-

Doc Brown's Chemistry. C8H10 mass spectrum of 1,4-dimethylbenzene. Available at: [Link]

-

NIST WebBook. p-Xylene Infrared Spectrum. Available at: [Link]

-

ResearchGate. Dehydrohalogenation in Alpha‐Functionalized Poly‐p‐xylylenes. Available at: [Link]

-

ResearchGate. CVD of Poly(α,α′-dimethyl-p-xylylene) and Poly(α,α,α′, α′-tetramethyl-p-xylylene)-co-poly(p-xylylene) from Alkoxide Precursors I: Optical Properties and Thermal Stability. Available at: [Link]

Sources

- 1. alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | 136861-46-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | 136861-46-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. guidechem.com [guidechem.com]

- 4. 001chemical.com [001chemical.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. aksci.com [aksci.com]

spectroscopic data (NMR, IR, MS) of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene

An In-depth Technical Guide to the Spectroscopic Characterization of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene

Introduction

In the landscape of drug development and materials science, the unambiguous structural elucidation of novel organic compounds is a cornerstone of innovation and regulatory compliance. alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene, with the molecular formula C24H26O2 and a molecular weight of 346.46 g/mol , represents a class of aromatic ethers with potential applications stemming from its rigid p-xylene core and flexible benzyloxy side chains.[1][2] This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively define its molecular architecture. As Senior Application Scientists, we move beyond mere data reporting, focusing instead on the causal relationships between molecular structure and spectral output, thereby providing a self-validating framework for researchers.

Molecular Structure and Symmetry Considerations

The structure of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene is characterized by a high degree of symmetry. A central 1,4-disubstituted benzene ring (the p-xylene core) is symmetrically linked to two 4-methylbenzyloxy moieties via ether linkages. This symmetry is the dominant factor governing the simplicity of its NMR spectra, as chemically equivalent nuclei will be magnetically equivalent, resulting in a reduced number of signals.

Caption: Labeled structure of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The number of signals, their chemical shifts (δ), integration values, and splitting patterns (multiplicity) are used to deduce the structure.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules, and its residual proton signal at ~7.26 ppm serves as a convenient internal reference.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and resolution, which is critical for resolving complex splitting patterns in the aromatic region.

-

Acquisition Parameters:

-

Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds ensures quantitative integration.

-

Pulse Angle: A 30-45 degree pulse angle is used to optimize signal-to-noise without saturating the signals.

-

-

Data Processing: Process the raw data (Free Induction Decay, FID) with an exponential multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the residual solvent peak.

Data Interpretation and Discussion

Due to the molecule's C₂ symmetry, we expect a simplified ¹H NMR spectrum with five distinct signals.

| Signal Label | Proton Type | Predicted δ (ppm) | Integration | Multiplicity | Rationale for Chemical Shift |

| H (A) | Aromatic (p-xylene core) | ~7.35 | 4H | Singlet (s) | Protons on the central benzene ring are in a single chemical environment. Their deshielding is standard for aromatic protons. |

| H (B) | Methylene (-O-CH₂-Ar) | ~4.55 | 4H | Singlet (s) | These benzylic protons are adjacent to an electronegative oxygen atom, causing a significant downfield shift. No adjacent protons lead to a singlet. |

| H (D) | Aromatic (4-methylbenzyl) | ~7.28 | 8H | Doublet (d) | These protons are ortho to the methylene group. They form an AA'BB' system with H(E) protons, appearing as a doublet. |

| H (E) | Aromatic (4-methylbenzyl) | ~7.15 | 8H | Doublet (d) | These protons are meta to the methylene group and ortho to the methyl group. They appear as a doublet coupled to H(D). |

| H (G) | Methyl (-CH₃) | ~2.35 | 6H | Singlet (s) | These benzylic methyl protons are in a typical chemical shift range for such groups on an aromatic ring.[3] |

Causality Behind Experimental Choices: The choice of a high-field NMR (≥400 MHz) is crucial for resolving the two doublets of the AA'BB' system (H(D) and H(E)), which might otherwise overlap at lower field strengths. CDCl₃ is selected for its excellent solubilizing power for this type of aromatic ether and its well-defined residual peak for accurate calibration.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms and provides information about their electronic environment and bonding.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is inherently less sensitive, so a slightly higher concentration may be beneficial if signal-to-noise is an issue.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Technique: A standard proton-decoupled pulse sequence is used to produce a spectrum where each unique carbon appears as a singlet.

-

Number of Scans: A significantly larger number of scans (e.g., 512-2048) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A wide spectral width (e.g., 0-220 ppm) is set to ensure all carbon signals are captured.

-

Data Interpretation and Discussion

The symmetry of the molecule simplifies the ¹³C NMR spectrum to seven unique signals.

| Signal Label | Carbon Type | Predicted δ (ppm) | Rationale for Chemical Shift |

| C (F) | Aromatic Quaternary (C-CH₃) | ~137.5 | Aromatic carbon attached to the methyl group, typically found in this region. |

| C (A) | Aromatic Quaternary (C-CH₂) | ~137.0 | Aromatic carbon on the central ring, attached to the methylene linker. |

| C (E) | Aromatic CH | ~129.2 | Aromatic carbons ortho to the methyl group on the outer rings. Based on p-xylene data.[4][5] |

| C (D) | Aromatic CH | ~128.0 | Aromatic carbons meta to the methyl group on the outer rings. |

| C (A) | Aromatic CH | ~129.0 | Aromatic carbons on the central p-xylene ring. |

| C (B) | Methylene (-O-CH₂-Ar) | ~72.0 | The benzylic carbon is shifted downfield due to the direct attachment to the electronegative oxygen atom. |

| C (G) | Methyl (-CH₃) | ~21.2 | A typical chemical shift for a methyl group attached to an aromatic ring.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: FT-IR Acquisition

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of the solid sample (~1-2 mg) with ~100 mg of dry, spectroscopic grade KBr powder. Grind the mixture thoroughly to a fine powder and press it into a transparent disc using a hydraulic press. This method is ideal for solid samples and avoids solvent interference.

-

Instrumentation: Analyze the KBr pellet using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample chamber is recorded first and automatically subtracted from the sample spectrum.

Data Interpretation and Discussion

The IR spectrum will be dominated by absorptions characteristic of aromatic C-H, aliphatic C-H, aromatic C=C, and ether C-O bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3100-3000 | C-H Stretching | Aromatic C-H | Confirms the presence of benzene rings.[7] |

| 2975-2850 | C-H Stretching | Aliphatic C-H (CH₂ & CH₃) | Indicates the presence of the methylene and methyl groups.[7] |

| 1610, 1515 | C=C Stretching | Aromatic Ring | Characteristic skeletal vibrations of the benzene rings. |

| ~1240 (strong) | C-O Stretching | Aryl-Alkyl Ether (asymmetric) | A strong, prominent peak confirming the C-O-C ether linkage. |

| ~1050 (strong) | C-O Stretching | Aryl-Alkyl Ether (symmetric) | A second characteristic ether band. |

| 850-800 | C-H Bending | 1,4-disubstituted Aromatic | Out-of-plane bending confirms the para-substitution pattern on the aromatic rings. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).

-

Ionization Method: Utilize Electron Ionization (EI) at 70 eV. This is a standard "hard" ionization technique that provides reproducible fragmentation patterns, creating a spectral "fingerprint" for the molecule.

-

Mass Analyzer: Use a quadrupole or Time-of-Flight (TOF) analyzer to separate the ions based on their mass-to-charge ratio (m/z).

Data Interpretation and Discussion

The mass spectrum will show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 346 , corresponding to the molecular weight of the compound [C₂₄H₂₆O₂]⁺.

-

Key Fragmentation Pathways: The primary fragmentation will occur at the weakest bonds, particularly the benzylic C-O bonds.

Caption: Proposed EI fragmentation pathway for the title compound.

Key Predicted Fragments:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |

| 346 | [C₂₄H₂₆O₂]⁺ | Molecular Ion (M⁺) |

| 241 | [M - C₇H₇O]⁺ | Loss of a 4-methylbenzyloxy radical. |

| 105 | [C₈H₉]⁺ | Base Peak. Formation of the stable 4-methylbenzyl cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, formed by loss of a methyl radical from the m/z 106 fragment (p-xylene radical cation) or rearrangement of the benzyl cation.[8] |

Trustworthiness of the Protocol: EI-MS at 70 eV is a highly standardized method. The resulting fragmentation pattern is highly reproducible and can be compared against spectral libraries, making it a trustworthy technique for identification. The predicted formation of the stable 4-methylbenzyl cation (m/z 105) as the base peak is a classic example of fragmentation being directed by the formation of the most stable carbocation.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, IR, and MS provides a robust and self-validating analytical workflow for the structural confirmation of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene. NMR spectroscopy elucidates the precise proton and carbon framework, confirming the high degree of symmetry. IR spectroscopy identifies the key functional groups, notably the aromatic rings and the central ether linkages. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern governed by the stability of benzylic carbocations. This multi-technique approach ensures the highest level of scientific integrity, providing researchers and drug development professionals with the definitive structural evidence required for their work.

References

-

001CHEMICAL. (n.d.). CAS No. 136861-46-6, alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene. Retrieved from [Link]

-

Quora. (2021). How many signals are expected in the 13C NMR spectra of o-, m and p-xylene, and why? Retrieved from [Link]

-

ResearchGate. (2017). The high-resolution solid-state 13 C NMR spectra of sPS/m-xylene and aPS/m-xylene systems at room temperature. Retrieved from [Link]

-

University of Calgary. (n.d.). Interpreting simple 1H-NMR spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,4-dimethylbenzene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 1,4-dimethylbenzene. Retrieved from [Link]

Sources

- 1. 001chemical.com [001chemical.com]

- 2. alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | 136861-46-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. quora.com [quora.com]

- 5. P-XYLENE(106-42-3) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. C8H10 infrared spectrum of 1,4-dimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of para-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C8H10 mass spectrum of 1,4-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of p-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene CAS number and molecular weight

An In-Depth Technical Guide to α,α'-Bis(4-methylbenzyloxy)-p-xylene: Synthesis, Characterization, and Applications

This guide serves as a comprehensive technical resource for researchers and professionals in materials science and chemical synthesis, providing detailed information on α,α'-Bis(4-methylbenzyloxy)-p-xylene. We will delve into its fundamental properties, a robust synthesis protocol, methods for structural verification, and explore its potential applications as a monomer in the development of advanced polymers.

Compound Identification and Core Properties

α,α'-Bis(4-methylbenzyloxy)-p-xylene is a diether derivative of p-xylene, characterized by two 4-methylbenzyloxy groups attached to the benzylic positions of the central p-xylene core. This molecular structure makes it a promising candidate as a building block for specialty polymers. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 136861-46-6 | [1][2] |

| Molecular Formula | C₂₄H₂₆O₂ | [1] |

| Molecular Weight | 346.47 g/mol | |

| Synonyms | p-Xylylene Glycol Bis(4-methylbenzyl) Ether | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 99-102 °C | [2] |

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene can be efficiently achieved via the Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide. In this protocol, 4-methylbenzyl alcohol is first deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile, displacing the halide from α,α'-dichloro-p-xylene.

Rationale for Experimental Design:

-

Reactants : α,α'-Dichloro-p-xylene is chosen as the electrophile due to the high reactivity of benzylic chlorides in Sₙ2 reactions. 4-methylbenzyl alcohol serves as the precursor for the nucleophilic alkoxide.

-

Base : Sodium hydride (NaH) is an effective, non-nucleophilic strong base that irreversibly deprotonates the alcohol, driving the reaction forward by generating hydrogen gas, which is removed from the system.

-

Solvent : Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is polar aprotic, capable of solvating the sodium alkoxide intermediate, and has a suitable boiling point for the reaction temperature. Anhydrous conditions are critical to prevent quenching the sodium hydride.

-

Purification : The product is expected to be a crystalline solid at room temperature.[2] Recrystallization from a solvent system like ethanol/water is an effective method for purification, leveraging the lower solubility of the nonpolar product in a polar solvent at reduced temperatures.

Step-by-Step Experimental Workflow

-

Preparation of the Nucleophile :

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully under a nitrogen atmosphere.

-

Add anhydrous THF to the flask.

-

Slowly add a solution of 4-methylbenzyl alcohol (2.1 equivalents) in anhydrous THF to the NaH suspension at 0 °C (ice bath).

-

Allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should be observed as the sodium 4-methylbenzyl alkoxide is formed.

-

-

Ether Formation Reaction :

-

Prepare a solution of α,α'-dichloro-p-xylene (1.0 equivalent) in anhydrous THF.

-

Add this solution dropwise to the alkoxide suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (α,α'-dichloro-p-xylene) is consumed.

-

-

Workup and Isolation :

-

Cool the reaction mixture to room temperature.

-

Carefully quench the excess sodium hydride by the slow, dropwise addition of water.

-

Transfer the mixture to a separatory funnel and add ethyl acetate to dissolve the organic product.

-

Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification :

-

The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol.

-

Slowly add water until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the white crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene.

Structural Characterization and Validation

Confirmation of the synthesized product's identity and purity is paramount. A combination of spectroscopic and physical methods provides a self-validating system to ensure the final product meets the required specifications.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides definitive structural confirmation. Based on the molecular structure and reference spectra of similar compounds, the following signals are expected (in CDCl₃):

-

A singlet around 2.35 ppm corresponding to the six protons of the two methyl (-CH₃) groups on the outer benzyl rings.

-

A singlet around 4.50 ppm from the four protons of the two benzylic ether methylene groups (-O-CH₂-Ar).

-

A singlet around 4.60 ppm from the four protons of the central p-xylene core's methylene groups (-Ar-CH₂-O-).

-

A set of doublets between 7.15-7.40 ppm representing the sixteen aromatic protons from the three benzene rings. The highly symmetric p-xylene core will produce a singlet for its four aromatic protons, while the two 4-methylbenzyl groups will each show an AA'BB' pattern (appearing as two doublets).[3]

-

-

¹³C NMR Spectroscopy : The carbon spectrum will further confirm the structure, showing distinct signals for the methyl, methylene, and various aromatic carbons.

-

Gas Chromatography (GC) : As indicated by commercial suppliers, GC is an effective method to assess purity.[2] A pure sample should exhibit a single major peak.

-

Melting Point Determination : A sharp melting point within the literature range of 99-102 °C indicates high purity of the crystalline product. Impurities typically lead to a broadening and depression of the melting point range.

Potential Applications in Materials Science

While specific applications for α,α'-Bis(4-methylbenzyloxy)-p-xylene are not widely documented, its structure is highly analogous to monomers used in the synthesis of advanced polymers. Its primary potential lies in its use as a precursor for poly(p-xylylene) (PPX), commonly known as Parylene, through Chemical Vapor Deposition (CVD).[4]

Parylene is a high-performance polymer used for conformal coatings in electronics and medical devices due to its excellent barrier properties, chemical inertness, and biocompatibility.[5] The standard synthesis involves the pyrolysis of a [2.2]paracyclophane precursor. However, research has demonstrated that α,α'-dialkoxy-p-xylenes can also serve as monomers for PPX synthesis via CVD.[4]

Proposed Application Workflow: CVD Polymerization

Caption: Proposed CVD process for functionalized poly(p-xylylene) synthesis.

The use of α,α'-Bis(4-methylbenzyloxy)-p-xylene as a monomer could yield a novel, functionalized PPX polymer. The bulky 4-methylbenzyloxy side groups would likely alter the final polymer's properties in several advantageous ways:

-

Increased Solubility : The side groups may disrupt polymer chain packing, potentially increasing solubility in organic solvents and enabling solution-based processing methods.

-

Modified Thermal Properties : The thermal stability and glass transition temperature (Tg) of the resulting polymer would be different from unsubstituted Parylene.

-

Tunable Dielectric Constant : The introduction of ether linkages and additional aromatic groups could modify the dielectric properties, a critical factor for applications in microelectronics.

References

-

001CHEMICAL. (n.d.). CAS No. 136861-46-6, alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene. Retrieved from [Link]

-

PubChem. (n.d.). (alpha,alpha,alpha,alpha',alpha',alpha'-2H6)p-xylene. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). p-Xylene. Retrieved from [Link]

-

PubChem. (n.d.). alpha,alpha'-Di(amidinophenoxy)-p-xylene. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of α,α'-bis-(ortho-propenylphenoxy)-para-xylene. Retrieved from [Link]

-

Ge, J., Fu, Y., & Zhang, R. (2012). Synthesis of Poly(p-xylylene) from α,α'-Bis(alkoxy or aryloxy)-p-xylenes by Chemical Vapor Deposition Polymerization. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). p-Xylene. Retrieved from [Link]

-

PubChem. (n.d.). p-Xylene. Retrieved from [Link]

-

Jalon. (2024, March 14). Unlocking p-Xylene Production: Processes & Applications. Retrieved from [Link]

Sources

- 1. 001chemical.com [001chemical.com]

- 2. alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | 136861-46-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. NMR Spectrum of Malathion & Xylene | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. p-Xylene - Wikipedia [en.wikipedia.org]

solubility of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene in common organic solvents

An In-Depth Technical Guide to the Solubility of α,α'-Bis(4-methylbenzyloxy)-p-xylene in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of α,α'-Bis(4-methylbenzyloxy)-p-xylene. Due to a lack of published specific solubility data for this compound, this document outlines a predictive framework based on its molecular structure and the principle of "like dissolves like." Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively and qualitatively determine its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the solubility profile of this compound for applications in synthesis, purification, formulation, and analytical characterization.

Introduction: The Significance of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences.[1] For a compound like α,α'-Bis(4-methylbenzyloxy)-p-xylene, understanding its solubility is critical for a variety of applications, including:

-

Synthesis and Purification: Choosing an appropriate solvent system is paramount for achieving high yields and purity in the synthesis and recrystallization of α,α'-Bis(4-methylbenzyloxy)-p-xylene.

-

Drug Delivery and Formulation: In the pharmaceutical context, the solubility of a compound directly influences its bioavailability and the choice of delivery vehicle.

-

Materials Science: For applications in polymer chemistry, understanding the solubility of monomeric or building-block molecules like α,α'-Bis(4-methylbenzyloxy)-p-xylene is essential for processing and fabrication.[2]

-

Analytical Chemistry: The selection of a suitable solvent is crucial for preparing solutions for analysis by techniques such as HPLC, GC, and NMR spectroscopy.[3]

This guide will first delve into the predicted solubility of α,α'-Bis(4-methylbenzyloxy)-p-xylene based on its molecular structure and then provide robust experimental protocols for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure and Properties

To predict the solubility of α,α'-Bis(4-methylbenzyloxy)-p-xylene, we must first examine its physicochemical properties.

-

Chemical Name: α,α'-Bis(4-methylbenzyloxy)-p-xylene[4]

-

Synonyms: p-Xylylene Glycol Bis(4-methylbenzyl) Ether[5]

-

Molecular Formula: C24H26O2[4]

-

Appearance: White to almost white powder or crystals[6]

-

Melting Point: 99.0 to 102.0 °C[6]

The structure of α,α'-Bis(4-methylbenzyloxy)-p-xylene consists of a central p-xylene core, two ether linkages, and two terminal p-tolyl groups. The presence of the ether oxygens introduces some polar character to the molecule. However, the molecule is dominated by its large, non-polar aromatic and aliphatic hydrocarbon moieties. The molecule is symmetrical and lacks functional groups that can act as strong hydrogen bond donors. The ether oxygens can act as hydrogen bond acceptors, which may influence its solubility in protic solvents.

The "Like Dissolves Like" Principle and Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] It states that substances with similar intermolecular forces are likely to be soluble in one another. Based on the structure of α,α'-Bis(4-methylbenzyloxy)-p-xylene, we can predict its solubility in various classes of organic solvents.

Predicted Solubility in Common Organic Solvents

Based on the analysis above, a predicted solubility profile can be summarized as follows:

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane, Toluene, p-Xylene | High | The large non-polar surface area of α,α'-Bis(4-methylbenzyloxy)-p-xylene will interact favorably with non-polar solvents through London dispersion forces. Toluene and p-xylene are expected to be excellent solvents due to structural similarities.[7][8] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate | Moderate to High | These solvents have a dipole moment that can interact with the polar ether linkages of the solute. The hydrocarbon backbone of these solvents will also interact well with the non-polar regions of the solute. THF and DCM are predicted to be particularly effective. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The energy required to disrupt the strong hydrogen bonding network of these solvents may not be sufficiently compensated by the solvation of the largely non-polar solute. Solubility is expected to decrease with increasing solvent polarity (e.g., higher in isopropanol than in methanol). |

| Highly Polar | Water, Acetonitrile | Very Low / Insoluble | The molecule's large non-polar character makes it hydrophobic. It is unlikely to be soluble in water.[9] While acetonitrile is polar aprotic, its high polarity may not favor the dissolution of this large, predominantly non-polar compound. |

Experimental Determination of Solubility

While predictions are useful, empirical determination is essential for accurate solubility data. The following section provides detailed protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Testing

A rapid assessment of solubility can be performed to screen for suitable solvents.[10]

Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a range of solvents at room temperature.

Materials:

-

α,α'-Bis(4-methylbenzyloxy)-p-xylene

-

A selection of test solvents (e.g., hexane, toluene, DCM, THF, acetone, ethanol, methanol, water)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

-

Analytical balance

Protocol:

-

Preparation: Add approximately 25 mg of α,α'-Bis(4-methylbenzyloxy)-p-xylene to a clean, dry test tube.[10]

-

Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in small portions.[10]

-

Mixing: After each addition, cap the test tube and vortex vigorously for 30-60 seconds.[10]

-

Observation: Visually inspect the mixture against a well-lit background.

-

Soluble: A clear, homogeneous solution with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid remains largely unchanged.

-

-

Record: Record the observations for each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[11]

Objective: To determine the equilibrium concentration of α,α'-Bis(4-methylbenzyloxy)-p-xylene in a solvent at a specific temperature.

Materials:

-

α,α'-Bis(4-methylbenzyloxy)-p-xylene

-

Selected solvent(s)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of α,α'-Bis(4-methylbenzyloxy)-p-xylene to a vial (ensure solid remains after equilibration).

-

Add a known volume of the solvent.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 24, 48, 72 hours) to ensure equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the equilibrium temperature for at least 24 hours to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of α,α'-Bis(4-methylbenzyloxy)-p-xylene using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve prepared with known concentrations of the compound is required.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from analysis) x (Dilution factor)

-

Self-Validating System:

-

Mass Balance: After the experiment, the remaining solid can be dried and weighed to ensure no significant degradation of the compound occurred.

-

Multiple Time Points: As mentioned, sampling at multiple time points ensures that a true equilibrium has been established.

-

Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results.

Conclusion

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Department of Chemistry, University of Massachusetts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Faculty of Science, Alexandria University. (n.d.).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- TCI Chemicals. (n.d.). Bis(4-methylbenzyloxy)-p-xylene.

- PubChem. (n.d.). p-Xylene.

- PubChem. (n.d.). alpha,alpha'-Di(amidinophenoxy)-p-xylene.

- 001CHEMICAL. (n.d.). CAS No. 136861-46-6, alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene.

- TCI Chemicals. (n.d.). α,α'-Bis(4-methylbenzyloxy)-p-xylene.

- Wikipedia. (n.d.). p-Xylene.

- ResearchGate. (2025, August 9). Synthesis of Poly(p-xylylene) from α,α'-Bis(alkoxy or aryloxy)

- Organic Syntheses. (n.d.). Terephthalaldehyde.

- Thermo Scientific Chemicals. (n.d.). p-Xylene, 99%.

- NCBI. (n.d.). Xylene.

- TCI Chemicals. (n.d.). α,α'-Bis(4-methylbenzyloxy)-p-xylene.

- Eawag-BBD. (1997, December 15).

Sources

- 1. chem.ws [chem.ws]

- 2. researchgate.net [researchgate.net]

- 3. solubility experimental methods.pptx [slideshare.net]

- 4. 001chemical.com [001chemical.com]

- 5. alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | 136861-46-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | 136861-46-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. P-Xylene | C6H4(CH3)2 | CID 7809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. p-Xylene - Wikipedia [en.wikipedia.org]

- 9. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Discovery and History of α,α'-Bis(4-methylbenzyloxy)-p-xylene

This guide provides a comprehensive technical overview of α,α'-Bis(4-methylbenzyloxy)-p-xylene, a molecule of interest in the fields of organic synthesis and materials science. We will delve into its historical context through the lens of the foundational reaction that enables its creation, detail a robust synthetic protocol, explore its chemical properties, and discuss its potential applications for researchers, scientists, and drug development professionals.

Introduction and Historical Context: A Legacy of the Williamson Ether Synthesis

The history of α,α'-Bis(4-methylbenzyloxy)-p-xylene is intrinsically linked to a cornerstone of organic chemistry: the Williamson ether synthesis. Developed by the English chemist Alexander William Williamson in 1850, this reaction provided the first clear understanding of the structure of ethers and their relationship to alcohols.[1][2] Williamson's work, which involved the reaction of an alkoxide with an alkyl halide, demonstrated that ethers consist of two hydrocarbon groups linked by an oxygen atom, a fundamental concept that has shaped the field of organic chemistry.[1][2]

The synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene is a classic application of this century-and-a-half-old reaction, showcasing its enduring utility in constructing complex molecules from simpler precursors. While the specific discovery of this particular bis-ether is not prominently documented in seminal historical texts, its existence and synthesis are a direct consequence of the principles established by Williamson. Its importance lies in its potential as a building block, particularly as a monomer for the synthesis of advanced polymers.

Synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene via Williamson Ether Synthesis

The preparation of α,α'-Bis(4-methylbenzyloxy)-p-xylene is achieved through a bimolecular nucleophilic substitution (SN2) reaction, the mechanistic heart of the Williamson ether synthesis.[2] In this specific application, the sodium salt of 4-methylbenzyl alcohol (the nucleophile) reacts with 1,4-bis(bromomethyl)benzene (the electrophile) to form the desired bis-ether.

Reaction Mechanism

The reaction proceeds in two key steps:

-

Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of 4-methylbenzyl alcohol, forming a highly reactive sodium 4-methylbenzylalkoxide.

-

Nucleophilic Attack: The resulting alkoxide then acts as a potent nucleophile, attacking the electrophilic benzylic carbons of 1,4-bis(bromomethyl)benzene. This occurs via a backside attack, displacing the bromide leaving groups and forming the two new carbon-oxygen bonds of the ether.

The overall transformation is a double displacement reaction, yielding the final product and sodium bromide as a byproduct.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene, based on established methods for Williamson ether synthesis of similar bis-ethers.[3]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 1,4-Bis(bromomethyl)benzene | 263.96 | 2.64 g | 0.01 | 1.0 |

| 4-Methylbenzyl alcohol | 122.16 | 2.69 g | 0.022 | 2.2 |

| Sodium Hydride (60% in mineral oil) | 24.00 | 0.96 g | 0.024 | 2.4 |

| Anhydrous Dimethylformamide (DMF) | - | 50 mL | - | - |

| Deionized Water | - | 100 mL | - | - |

| Ethyl Acetate | - | 150 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate | - | As needed | - | - |

Procedure:

-

Preparation of the Alkoxide: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methylbenzyl alcohol (2.69 g, 0.022 mol) and anhydrous DMF (30 mL). Stir the solution at room temperature until the alcohol is fully dissolved. Cool the flask to 0 °C in an ice bath.

-

Carefully add sodium hydride (0.96 g of a 60% dispersion in mineral oil, 0.024 mol) portion-wise to the stirred solution over 15 minutes. Caution: Hydrogen gas is evolved during this step. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.

-

Addition of the Dihalide: In a separate flask, dissolve 1,4-bis(bromomethyl)benzene (2.64 g, 0.01 mol) in anhydrous DMF (20 mL). Add this solution dropwise to the stirred alkoxide solution at room temperature over 30 minutes.

-

Reaction: Heat the reaction mixture to 60 °C and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of deionized water (100 mL). The aqueous layer is then extracted with ethyl acetate (3 x 50 mL).

-

The combined organic extracts are washed with deionized water (2 x 50 mL) and brine (1 x 50 mL), then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford α,α'-Bis(4-methylbenzyloxy)-p-xylene as a white crystalline solid.

Physicochemical Properties and Characterization

α,α'-Bis(4-methylbenzyloxy)-p-xylene is a white to off-white crystalline solid at room temperature. Its key physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₂₄H₂₆O₂ |

| Molar Mass | 346.47 g/mol |

| CAS Number | 136861-46-6 |

| Melting Point | 99-102 °C |

| Appearance | White to almost white powder/crystal |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized product. Below are the expected NMR signatures for the starting materials and the final product.

Starting Material: 1,4-Bis(bromomethyl)benzene

-

¹H NMR (CDCl₃):

-

δ ~7.37 ppm (s, 4H, Ar-H)

-

δ ~4.48 ppm (s, 4H, -CH₂Br)[4]

-

-

¹³C NMR (CDCl₃):

-

δ ~138.1 ppm (Ar-C quaternary)

-

δ ~129.6 ppm (Ar-CH)

-

δ ~33.0 ppm (-CH₂Br)[5]

-

Starting Material: 4-Methylbenzyl alcohol

-

¹H NMR (CDCl₃):

-

δ ~7.25 ppm (d, 2H, Ar-H)

-

δ ~7.15 ppm (d, 2H, Ar-H)

-

δ ~4.60 ppm (s, 2H, -CH₂OH)

-

δ ~2.35 ppm (s, 3H, Ar-CH₃)

-

δ ~1.60 ppm (s, 1H, -OH)[6]

-

-

¹³C NMR (CDCl₃):

-

δ ~138.0 ppm (Ar-C quaternary)

-

δ ~137.0 ppm (Ar-C quaternary)

-

δ ~129.2 ppm (Ar-CH)

-

δ ~127.3 ppm (Ar-CH)

-

δ ~65.0 ppm (-CH₂OH)

-

δ ~21.1 ppm (Ar-CH₃)

-

Product: α,α'-Bis(4-methylbenzyloxy)-p-xylene

-

Expected ¹H NMR (CDCl₃):

-

δ ~7.30-7.40 ppm (m, 8H, Ar-H of the p-xylene and 4-methylbenzyl groups)

-

δ ~7.10-7.20 ppm (m, 4H, Ar-H of the 4-methylbenzyl groups)

-

δ ~4.50 ppm (s, 4H, -O-CH₂-Ar)

-

δ ~4.45 ppm (s, 4H, Ar-CH₂-O-)

-

δ ~2.35 ppm (s, 6H, Ar-CH₃)

-

-

Expected ¹³C NMR (CDCl₃):

-

δ ~138.0 ppm (Ar-C quaternary)

-

δ ~137.5 ppm (Ar-C quaternary)

-

δ ~135.0 ppm (Ar-C quaternary)

-

δ ~129.2 ppm (Ar-CH)

-

δ ~128.0 ppm (Ar-CH)

-

δ ~127.5 ppm (Ar-CH)

-

δ ~72.0 ppm (-O-CH₂-Ar)

-

δ ~71.5 ppm (Ar-CH₂-O-)

-

δ ~21.2 ppm (Ar-CH₃)

-

Potential Applications in Materials Science

While specific applications for α,α'-Bis(4-methylbenzyloxy)-p-xylene are not extensively documented, its structure suggests significant potential as a monomer or precursor in the synthesis of advanced polymers. The p-xylene core is a well-known component of high-performance polymers, and the introduction of the 4-methylbenzyloxy side groups can be leveraged to tune the properties of the resulting materials.

Precursor for Poly(p-xylylene) (PPX) Derivatives

Poly(p-xylylene)s, often known by the trade name Parylene, are a class of polymers known for their excellent conformal coating properties, high thermal stability, and chemical resistance.[7] The synthesis of PPX and its derivatives can be achieved through various methods, including the pyrolysis of suitable precursors. α,α'-Bis(4-methylbenzyloxy)-p-xylene, with its central p-xylylene unit, could potentially serve as a precursor for novel PPX derivatives. The 4-methylbenzyloxy groups could be thermally cleaved to generate the reactive p-quinodimethane intermediate, which then polymerizes. The presence of the methyl groups on the benzyl rings may influence the solubility and processing characteristics of the resulting polymer.

Building Block for Novel Polyesters and Polyethers

The di-ether functionality of α,α'-Bis(4-methylbenzyloxy)-p-xylene also makes it a candidate for incorporation into other polymer backbones, such as polyesters and polyethers. The rigid p-xylene core can impart thermal stability and mechanical strength, while the flexible ether linkages can enhance solubility and processability. Further functionalization of the aromatic rings could lead to materials with tailored optical, electronic, or biological properties.

Conclusion

α,α'-Bis(4-methylbenzyloxy)-p-xylene stands as a testament to the enduring power of classic organic reactions like the Williamson ether synthesis. While its own history is not as storied as the reaction that creates it, its well-defined structure and the potential for its use as a precursor to advanced materials make it a compound of continued interest for the scientific community. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a valuable resource for researchers and professionals in the chemical sciences.

References

-

Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). c6cy02413k1.pdf. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Scribd. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). 4-methylbenzyl Alcohol - bmse000520. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene. Retrieved from [Link]

-

Britannica. (2025, December 12). Alexander William Williamson. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,4-Bis(bromomethyl)benzene. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methyl-benzylalcohol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

IUCr Journals. (2023). Dibromomethyl- and bromomethyl- or bromo-substituted benzenes: C—Br⋯Br interactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

-

UNIST Scholar Works. (2022). New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Retrieved from [Link]

-

ResearchGate. (2009, August). Synthesis of poly(p-xylylenes). Retrieved from [Link]

-

ACS Publications. (2022, July 14). Solid and Hollow Poly(p-xylylene) Particles Synthesis via Metal–Organic Framework-Templated Chemical Vapor Polymerization. Retrieved from [Link]

-

ResearchGate. (2004, January). Synthesis of Poly(p-xylylene) from α,α'-Bis(alkoxy or aryloxy)-p-xylenes by Chemical Vapor Deposition Polymerization. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Vapor‐Phase Synthesis of Poly(para‐xylylene): From Coatings to Porous and Hierarchical Materials. Retrieved from [Link]

-

Quora. (2021, October 30). How many signals are expected in the 13C NMR spectra of o-, m and p-xylene, and why?. Retrieved from [Link]

-

University of Missouri - Kansas City. (2007). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

MDPI. (n.d.). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Retrieved from [Link]

- Google Patents. (n.d.). US5300693A - Process for the preparation of 1,4-bis(4-fluorobenzoyl)-benzene.

-

American Chemical Society. (2009, October 27). p-Xylene. Retrieved from [Link]

-

Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]

-

ACS Publications. (n.d.). Separation of Xylene Isomers: A Review of Recent Advances in Materials. Retrieved from [Link]

Sources

- 1. Alexander William Williamson | Organic Chemist, Ether Synthesis | Britannica [britannica.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. 4-Methylbenzyl alcohol(589-18-4) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

A Theoretical Investigation of α,α'-Bis(4-methylbenzyloxy)-p-xylene: A Computational Chemistry Whitepaper

Foreword: Bridging the Gap Between Molecular Structure and Function

In the landscape of drug discovery and materials science, understanding a molecule's structure, electronic properties, and potential interactions is paramount. While experimental techniques like X-ray crystallography provide invaluable static snapshots, they are often resource-intensive and may not fully capture the dynamic behavior of a molecule in a relevant biological or chemical environment.[1] This is where theoretical calculations, grounded in the principles of quantum mechanics, offer a powerful complementary approach. By simulating molecular behavior at the atomic level, we can predict properties, elucidate reaction mechanisms, and guide experimental design, thereby accelerating the pace of innovation.

This in-depth technical guide focuses on α,α'-Bis(4-methylbenzyloxy)-p-xylene (CAS No. 136861-46-6), a molecule with a flexible ether linkage and aromatic moieties that suggest its potential as a scaffold in supramolecular chemistry and as a candidate for host-guest interactions, similar to crown ethers.[2][3] Through a detailed exploration of proposed theoretical calculations, we will outline a roadmap for characterizing this molecule's conformational landscape, electronic structure, and potential as a bioactive agent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper understanding of molecular systems.

Introduction to α,α'-Bis(4-methylbenzyloxy)-p-xylene: A Molecule of Interest

α,α'-Bis(4-methylbenzyloxy)-p-xylene is an organic molecule with the chemical formula C24H26O2 and a molecular weight of 346.46 g/mol .[4] Its structure is characterized by a central p-xylene core, with two methylene groups substituted with 4-methylbenzyloxy moieties. The presence of ether linkages provides conformational flexibility, while the aromatic rings offer opportunities for π-π stacking interactions.

The synthesis of similar bis-ether compounds has been reported, for instance, through the reaction of a dihalide with an alcohol in the presence of a base.[5] While specific applications for α,α'-Bis(4-methylbenzyloxy)-p-xylene are not extensively documented in publicly available literature, its structural motifs are reminiscent of molecules used in host-guest chemistry, where a "host" molecule can encapsulate a "guest" molecule or ion.[2] This property is crucial in areas such as drug delivery, sensing, and catalysis.

To unlock the full potential of this molecule, a thorough understanding of its intrinsic properties is necessary. Theoretical calculations provide a robust framework for achieving this understanding.

The Computational Approach: A Dual Strategy

We propose a two-pronged computational strategy to comprehensively characterize α,α'-Bis(4-methylbenzyloxy)-p-xylene:

-

Density Functional Theory (DFT) Calculations: To determine the molecule's intrinsic electronic properties, conformational preferences, and vibrational spectra.

-

Molecular Docking Simulations: To explore its potential for interacting with biological macromolecules, thereby assessing its promise as a therapeutic agent.

This dual approach allows us to build a holistic picture of the molecule, from its fundamental quantum mechanical properties to its potential behavior in a complex biological system.

In-Depth Methodology: The "How" and "Why"

Density Functional Theory (DFT) Calculations: Unveiling the Electronic Landscape

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6][7][8] It is a widely used and reliable method for predicting molecular properties.[6][7][8]

3.1.1. Rationale for DFT

We choose DFT for its excellent balance of computational cost and accuracy in describing electronic correlation. For a molecule of this size, DFT provides a feasible yet rigorous approach to understanding its geometry and electronic properties. Studies on p-xylene and its isomers have demonstrated the utility of DFT in elucidating conformational preferences and electronic characteristics.[6][7][8][9][10][11]

3.1.2. Proposed DFT Protocol

-

Structure Preparation: The initial 3D structure of α,α'-Bis(4-methylbenzyloxy)-p-xylene will be built using molecular modeling software.